molecular formula C20H26N2O2S B3016073 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide CAS No. 954054-39-8

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide

Cat. No.: B3016073
CAS No.: 954054-39-8
M. Wt: 358.5
InChI Key: GCTOGVVHIFJYOE-UHFFFAOYSA-N
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Description

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide is a complex organic compound that features a phenyl group, a pyrrolidine ring, and an ethanesulfonamide moiety

Scientific Research Applications

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could be interesting to explore its potential uses in medicinal chemistry, given the presence of a pyrrolidine ring, which is a common feature in many biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenethyl group: This step often involves a nucleophilic substitution reaction where the pyrrolidine ring is reacted with a phenethyl halide.

    Introduction of the ethanesulfonamide group: This can be done through a sulfonation reaction, where the phenethyl-pyrrolidine intermediate is treated with ethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which can reduce any double bonds or nitro groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyrrolidine rings, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4-pyrrolidin-1-yl-quinoline
  • 4-(1-pyrrolidinyl)piperidine
  • 1-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)methanesulfonamide

Uniqueness

2-phenyl-N-(4-(pyrrolidin-1-yl)phenethyl)ethanesulfonamide is unique due to its combination of a phenyl group, a pyrrolidine ring, and an ethanesulfonamide moiety This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

2-phenyl-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c23-25(24,17-13-18-6-2-1-3-7-18)21-14-12-19-8-10-20(11-9-19)22-15-4-5-16-22/h1-3,6-11,21H,4-5,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTOGVVHIFJYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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